molecular formula C29H39N5O3S B2358177 N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477304-39-5

N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2358177
CAS RN: 477304-39-5
M. Wt: 537.72
InChI Key: KBRAEHRLSCSAHN-UHFFFAOYSA-N
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Description

N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C29H39N5O3S and its molecular weight is 537.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant area of research involving adamantane derivatives includes their synthesis and characterization, contributing to advancements in polymer science and materials engineering. For instance, new polyamide-imides containing pendent adamantyl groups were synthesized, showcasing improved solubility and thermal properties, making them suitable for high-performance applications (Liaw & Liaw, 2001). Such materials are valuable for their transparency, flexibility, and toughness, with potential uses in electronics and aerospace industries due to their high glass transition temperatures and thermal stability.

Novel Methodologies in Organic Synthesis

Adamantane derivatives serve as key intermediates in developing novel synthetic methodologies. For example, the synthesis of new classes of conformationally constrained, masked cysteines demonstrates the versatility of adamantane-related compounds in producing complex amino acid derivatives, which are crucial for peptide synthesis and drug discovery (Clerici, Gelmi, & Pocar, 1999). This research underscores the compound's role in enabling the exploration of new synthetic pathways and the construction of biologically relevant molecules.

Catalysis and Coordination Chemistry

Adamantane derivatives have also found applications in catalysis and coordination chemistry, facilitating the synthesis of coordination polymers and acting as ligands in various catalytic reactions. For instance, adamantane-based ligands have been used to synthesize coordination polymers with metal ions, resulting in materials with unique structural properties and potential applications in catalysis, gas storage, and separation processes (Pavlov et al., 2019). Such research highlights the utility of adamantane derivatives in developing new materials with tailored properties for specific applications.

Material Science and Engineering

In material science, adamantane derivatives have contributed to the development of novel materials with enhanced mechanical and thermal properties. The synthesis of new adamantane-type cardo polyamides exemplifies this, offering insights into the design of polymers with high thermal stability and mechanical strength, suitable for advanced engineering applications (Liaw, Liaw, & Chung, 1999). This area of research underscores the compound's significance in creating materials that meet the demanding requirements of modern technology.

properties

IUPAC Name

N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O3S/c1-37-24-9-7-22(8-10-24)31-26(35)18-38-28-33-32-25(34(28)23-5-3-2-4-6-23)17-30-27(36)29-14-19-11-20(15-29)13-21(12-19)16-29/h7-10,19-21,23H,2-6,11-18H2,1H3,(H,30,36)(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAEHRLSCSAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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